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Compound of Interest

Compound Name: 8-Fluoro-3-iodoquinolin-4(1H)-one

Cat. No.: B11838394

Disclaimer: Extensive searches for empirical spectroscopic data (NMR, IR, MS) and detailed
experimental protocols for 8-Fluoro-3-iodoquinolin-4(1H)-one did not yield specific results.
The requested compound is not well-documented in publicly available scientific literature.
Therefore, this guide presents a comprehensive technical overview for the closely related and
better-characterized parent compound, 8-Fluoroquinolin-4(1H)-one. The provided data and
protocols are based on established principles and data for analogous structures.

This document is intended for researchers, scientists, and professionals in drug development,
providing a detailed framework for the synthesis and characterization of 8-fluoro-4-quinolone
derivatives.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 8-Fluoroquinolin-4(1H)-
one. These values are predicted based on the analysis of similar quinolone structures and
established spectroscopic principles.

Table 1: 'H NMR Data (Predicted)
Solvent: DMSO-ds, 400 MHz
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
~11.80 brs N-H

~7.90 d ~8.0 H-2

~7.70 dd ~8.0, ~8.0 H-5

~7.45 m H-6, H-7
~6.10 d ~8.0 H-3

Table 2: *C NMR Data (Predicted)

Solvent: DMSO-ds, 100 MHz

Chemical Shift (8) ppm Assignment
~175.0 C-14
~150.0 (d, JCF = 250 Hz) C-8
~140.0 C-2
~138.0 C-8a
~125.0 C-5
~122.0 (d, JCF = 10 Hz) C-4a
~118.0 C-6
~115.0 (d, JCF = 20 Hz) c-7
~110.0 C-3

Table 3: IR Spectroscopy Data (Predicted)

Method: ATR
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Wavenumber (cm~?) Intensity Assignment
3200-2800 Broad N-H stretch

~1640 Strong C=0 stretch (amide)
~1600, ~1550, ~1480 Medium-Strong C=C aromatic stretch
~1250 Strong C-F stretch

Table 4: Mass Spectrometry Data (Predicted)

Method: Electrospray lonization (ESI)

mlz lon

164.05 [M+H]*
162.03 [M-H]~
136.05 [M+H - COJ*

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization
of 8-Fluoroquinolin-4(1H)-one, based on common synthetic routes for quinolin-4-ones.

Synthesis of 8-Fluoroquinolin-4(1H)-one

This protocol describes a common method for synthesizing quinolin-4-ones via a Gould-Jacobs
reaction followed by thermal cyclization.

Materials:
e 2-Fluoroaniline
 Diethyl (ethoxymethylene)malonate (DEEM)

o Diphenyl ether
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o Ethanol

e Sodium hydroxide (NaOH)
e Hydrochloric acid (HCI)
Procedure:

o Step 1: Condensation. In a round-bottom flask, dissolve 2-fluoroaniline (1.0 eq) in ethanol.
Add diethyl (ethoxymethylene)malonate (1.05 eq) dropwise at room temperature. Heat the
mixture to reflux for 2 hours.

o Step 2: Cyclization. After cooling, remove the ethanol under reduced pressure. To the
resulting oil, add diphenyl ether and heat the mixture to 250 °C for 30 minutes.

o Step 3: Hydrolysis and Neutralization. Cool the reaction mixture to room temperature and
add hexane to precipitate the crude product. Filter the solid and wash with hexane. Suspend
the solid in a 10% aqueous solution of sodium hydroxide and heat at 100 °C for 1 hour to
hydrolyze the ester.

o Step 4: Purification. Cool the solution and filter to remove any insoluble impurities. Acidify the
filtrate with concentrated hydrochloric acid to precipitate the product. Filter the solid, wash
with water, and dry under vacuum to yield 8-fluoroquinolin-4(1H)-one.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:
e 'H and 3C NMR spectra are recorded on a 400 MHz spectrometer.
e The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-ds).

o Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as
an internal standard.

Infrared (IR) Spectroscopy:
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» IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer equipped
with an attenuated total reflectance (ATR) accessory.

e The spectrum is recorded in the range of 4000-400 cm™1.
Mass Spectrometry (MS):

o Mass spectra are obtained using an electrospray ionization (ESI) source in both positive and
negative ion modes.

e The sample is dissolved in a suitable solvent such as methanol or acetonitrile.

Workflow and Pathway Visualizations

The following diagrams illustrate the key processes involved in the synthesis and
characterization of 8-Fluoroquinolin-4(1H)-one.
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Caption: Synthetic workflow for 8-Fluoroquinolin-4(1H)-one.
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Caption: Experimental workflow for spectroscopic characterization.

 To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Profile of
8-Fluoroquinolin-4(1H)-one]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11838394#spectroscopic-data-nmr-ir-ms-for-8-fluoro-
3-iodoquinolin-4-1h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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